4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Overview
Description
“4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde” is a chemical compound with the molecular formula C15H13ClO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde” consists of a benzene ring substituted with a methoxy group and a chlorobenzyl ether group . The molecular weight is 276.72 .Physical And Chemical Properties Analysis
“4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde” is a solid at room temperature . It has a molecular weight of 276.72 .Scientific Research Applications
Synthetic Chemistry Applications
- Synthesis of Hindered Catechols and o-Benzoquinones : Research by Arsenyev et al. (2016) explored the synthesis of sterically-hindered catechols and o-benzoquinones, highlighting the role of methoxy and chlorobenzyl groups in increasing photostability through specific substitutions. This study provides insights into the synthetic versatility of related compounds for developing light-stable materials (Arsenyev et al., 2016).
Photocatalytic Applications
- Selective Photocatalytic Oxidation : Higashimoto et al. (2009) demonstrated the photocatalytic oxidation of benzyl alcohol and its derivatives, including chlorobenzyl alcohols, to their corresponding aldehydes using TiO2 under visible light. This underscores the potential of chlorobenzyl and methoxybenzaldehyde derivatives in photocatalytic applications for sustainable chemical synthesis (Higashimoto et al., 2009).
Spectroscopic and Structural Analysis
- Spectroscopic Studies of Methoxybenzaldehyde Oxime Derivatives : Gomes et al. (2018) investigated the crystal structures and Hirshfeld surfaces of methoxybenzaldehyde oxime derivatives, revealing different conformations and hydrogen-bonding patterns. These findings could have implications for understanding the structural characteristics of similar chlorobenzyl and methoxybenzaldehyde compounds (Gomes et al., 2018).
Mechanism of Action
properties
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-3-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15-8-11(9-17)5-6-14(15)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWDJZYQDNHQDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352774 | |
Record name | 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde | |
CAS RN |
588678-16-4 | |
Record name | 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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